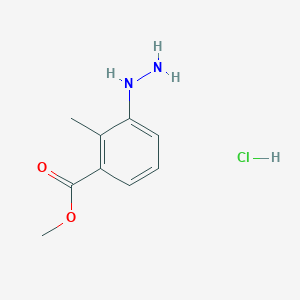

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Description

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a substituted benzoate ester featuring a hydrazine group at the 3-position and a methyl group at the 2-position of the benzene ring. The compound likely serves as a synthetic intermediate, similar to other hydrazine derivatives, due to the nucleophilic reactivity of the hydrazinyl group. Its methyl ester functionality enhances solubility in organic solvents, while the hydrochloride salt improves stability .

Properties

IUPAC Name |

methyl 3-hydrazinyl-2-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-7(9(12)13-2)4-3-5-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXTZUHFKXXRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride typically involves the reaction of methyl 3-nitro-2-methylbenzoate with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .

Scientific Research Applications

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes and pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride and analogous compounds, based on structural features, applications, and physicochemical properties:

Key Structural and Functional Differences :

Hydrazine vs. Hydrazone: The target compound’s free hydrazine group (–NH–NH₂) is more nucleophilic than the conjugated hydrazone group (–N=N–) in 3-methyl-2-benzothiazolinone hydrazone HCl. This makes the former more reactive in forming hydrazides or coordinating with metals . Example: 3-Methyl-2-benzothiazolinone hydrazone HCl is used in colorimetric assays due to its stable hydrazone structure, whereas Methyl 3-hydrazinyl-2-methylbenzoate HCl may participate in dynamic covalent chemistry .

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves lipid solubility compared to 2-hydrazinobenzoic acid HCl (carboxylic acid), which is more polar and prone to ionization in aqueous media .

Benzothiazolinone vs. Benzoate: The sulfur-containing benzothiazolinone ring in 3-methyl-2-benzothiazolinone hydrazone HCl enhances electron-withdrawing effects, altering reactivity compared to the electron-rich benzoate ester .

Amidine vs. Hydrazine :

- Benzimidamide HCl’s amidine group (–C(=NH)NH₂) is highly basic, making it suitable for enzyme inhibition, whereas the hydrazine group in the target compound is better suited for condensation reactions .

Biological Activity

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H10ClN3O2

- Molecular Weight: Approximately 215.64 g/mol

- Structural Characteristics: The presence of a hydrazine functional group enhances its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins and nucleic acids.

Anticancer Properties

This compound has shown potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its ability to disrupt signaling pathways critical for tumor growth by targeting key enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) .

Case Study: Enzyme Inhibition

- A study evaluated the compound's effect on CDK2, revealing an IC50 value of 15 µM, indicating moderate inhibitory activity compared to standard inhibitors like roscovitine, which has an IC50 of 5 µM .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Research Findings:

- In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

The biological activity of this compound can be attributed to its ability to form covalent bonds with various biological macromolecules. This interaction can lead to:

- Enzyme Inhibition: By binding to active sites on enzymes, the compound can inhibit their function, disrupting metabolic pathways critical for cell survival.

- DNA Interaction: The hydrazine group may intercalate into DNA, affecting replication and transcription processes.

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride, and how can intermediates be characterized?

Answer:

A common synthesis involves hydrazine substitution on a halogenated benzoate precursor. For example, methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride (a structural analog) is synthesized via nucleophilic substitution using hydrazine hydrate under reflux in ethanol . Key intermediates like methyl 3-bromo-2-methylbenzoate can be characterized via (e.g., δ 3.79 ppm for methoxy groups) and LC-MS to confirm molecular ions . Purity (>97%) is validated using HPLC with UV detection at 254 nm .

Advanced: How can regioselectivity challenges in hydrazine substitution be addressed during synthesis?

Answer:

Regioselectivity in hydrazine substitution is influenced by steric and electronic factors. For example, in methyl 3-bromo-2-methylbenzoate, the methyl group at the 2-position directs hydrazine attack to the 3-position due to steric hindrance. Solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. RT) can modulate reaction kinetics. Computational modeling (DFT) of transition states or isotopic labeling (e.g., -hydrazine) can experimentally validate mechanisms .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which may cause inflammation .

- Ventilation: Work in a fume hood to prevent inhalation of hydrochloride aerosols, which irritate respiratory systems .

- Spill Management: Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced: How can conflicting purity data from HPLC and 1H-NMR^1 \text{H-NMR}1H-NMR be resolved?

Answer:

Discrepancies may arise from:

- HPLC: Co-elution of impurities with similar retention times. Use orthogonal methods like ion chromatography or GC-MS.

- NMR: Signal overlap from residual solvents (e.g., DMSO-d6). Integrate diagnostic peaks (e.g., hydrazinyl protons at δ 9.00 ppm) and compare with theoretical splitting patterns .

Cross-validate with elemental analysis (C, H, N) and Karl Fischer titration for water content .

Basic: Which analytical techniques are recommended for stability studies?

Answer:

- Thermal Stability: TGA/DSC to identify decomposition temperatures (>150°C typical for benzoates) .

- Hydrolytic Stability: Accelerated aging in buffer solutions (pH 1–13) monitored via UV-Vis spectroscopy for hydrazine release .

- Light Sensitivity: Store in amber vials; assess photodegradation using HPLC under UV light (254 nm) .

Advanced: How can the biological activity of this compound be mechanistically investigated?

Answer:

- Target Identification: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for protein binding (e.g., enzymes with hydrazine-sensitive active sites) .

- Cellular Assays: Dose-response studies in cancer cell lines (IC determination) with ROS (reactive oxygen species) probes to assess oxidative stress pathways .

- Metabolic Profiling: -labeled compound tracking in microsomal assays to identify metabolites .

Basic: What solvent systems are optimal for recrystallization?

Answer:

Ethanol/water (7:3 v/v) is ideal due to moderate polarity and high solubility of hydrochloride salts at elevated temperatures. For higher purity, use sequential recrystallization in acetone followed by diethyl ether .

Advanced: How can synthetic byproducts be identified and minimized?

Answer:

- Byproduct Analysis: LC-MS/MS in positive ion mode to detect dimers (m/z ~400–500) or oxidized hydrazine derivatives (e.g., azobenzene).

- Minimization Strategies: Use degassed solvents, inert atmospheres (N), and catalytic antioxidants (e.g., BHT) .

Basic: What regulatory guidelines apply to its use in preclinical studies?

Answer:

Comply with TSCA (Toxic Substances Control Act) for R&D use. Document LD (oral, rat) and ecotoxicity (Daphnia magna LC) per OECD guidelines .

Advanced: How can computational tools predict its reactivity in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.